molecular formula C13H13F3O B1324758 Cyclopentyl 3-trifluoromethylphenyl ketone CAS No. 898791-66-7

Cyclopentyl 3-trifluoromethylphenyl ketone

Cat. No.: B1324758
CAS No.: 898791-66-7
M. Wt: 242.24 g/mol
InChI Key: AVFDTWBLQYATME-UHFFFAOYSA-N
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Description

Cyclopentyl 3-trifluoromethylphenyl ketone is an organic compound with the molecular formula C13H13F3O and a molecular weight of 242.24 g/mol.

Biochemical Analysis

Biochemical Properties

Cyclopentyl 3-trifluoromethylphenyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, impacting the metabolism of other substances within the body .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of acetylcholinesterase, leading to altered neurotransmitter levels and affecting synaptic transmission. In hepatocytes, the compound impacts gene expression and cellular metabolism by interacting with cytochrome P450 enzymes, which play a crucial role in the detoxification and metabolism of xenobiotics .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to increased levels of this neurotransmitter in synaptic clefts. Furthermore, its interaction with cytochrome P450 enzymes involves binding to the heme group, thereby inhibiting the enzyme’s catalytic activity and affecting the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity, due to its interaction with cytochrome P450 enzymes and the subsequent accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body. The compound’s metabolism can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s lipophilic nature allows it to readily cross the blood-brain barrier, impacting central nervous system function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with cytochrome P450 enzymes and other metabolic proteins. Post-translational modifications, such as phosphorylation, can further direct the compound to specific cellular compartments, affecting its biochemical activity .

Preparation Methods

The synthesis of Cyclopentyl 3-trifluoromethylphenyl ketone typically involves the reaction of cyclopentanone with 3-trifluoromethylbenzoyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyclopentyl 3-trifluoromethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopentyl 3-trifluoromethylphenyl ketone has several scientific research applications:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.

    Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Comparison with Similar Compounds

Cyclopentyl 3-trifluoromethylphenyl ketone can be compared with other trifluoromethyl ketones, such as:

    Trifluoromethylacetophenone: Similar in structure but with an acetophenone backbone instead of a cyclopentyl group.

    Trifluoromethylbenzophenone: Contains a benzophenone backbone, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

cyclopentyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFDTWBLQYATME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642572
Record name Cyclopentyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-66-7
Record name Cyclopentyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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